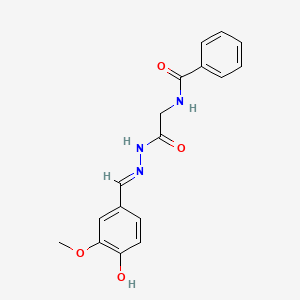![molecular formula C13H9BrN4O4 B604449 N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]pyridine-2-carbohydrazide CAS No. 341981-47-3](/img/structure/B604449.png)
N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]pyridine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2-pyridinecarbohydrazide is a chemical compound with the molecular formula C13H9BrN4O4 It is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a nitro group attached to a benzylidene moiety, along with a pyridinecarbohydrazide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2-pyridinecarbohydrazide typically involves the condensation reaction between 3-bromo-2-hydroxy-5-nitrobenzaldehyde and 2-pyridinecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2-pyridinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2-pyridinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of azide or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2-pyridinecarbohydrazide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2-pyridinecarbohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its nitro and hydroxyl groups can participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-{3-chloro-2-hydroxy-5-nitrobenzylidene}-2-pyridinecarbohydrazide
- N’-{3-fluoro-2-hydroxy-5-nitrobenzylidene}-2-pyridinecarbohydrazide
- N’-{3-iodo-2-hydroxy-5-nitrobenzylidene}-2-pyridinecarbohydrazide
Uniqueness
N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2-pyridinecarbohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. The combination of the bromine atom with the nitro and hydroxyl groups provides a distinct set of chemical properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
341981-47-3 |
|---|---|
Molekularformel |
C13H9BrN4O4 |
Molekulargewicht |
365.14g/mol |
IUPAC-Name |
N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H9BrN4O4/c14-10-6-9(18(21)22)5-8(12(10)19)7-16-17-13(20)11-3-1-2-4-15-11/h1-7,19H,(H,17,20)/b16-7+ |
InChI-Schlüssel |
FGBCDFUIFACKLH-FRKPEAEDSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-{[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B604366.png)
![ethyl 2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B604367.png)
![ethyl 2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B604368.png)
![ethyl 2-{[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B604369.png)
![4,5-dimethyl-2-{[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]amino}-3-thiophenecarbonitrile](/img/structure/B604371.png)
![3-{[(2-HYDROXYPHENYL)METHYLENE]AMINO}-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE](/img/structure/B604372.png)
![3-[(1H-indol-3-ylmethylene)amino]-2-(phenoxymethyl)-4(3H)-quinazolinone](/img/structure/B604373.png)
![2-{3-[2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B604375.png)

![ethyl 2-{[(E)-(3-tert-butyl-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B604382.png)
![ETHYL 4-(4-BROMOPHENYL)-2-(2-{[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]OXY}ACETAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B604383.png)
![ETHYL 4,5-DIMETHYL-2-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-3-THIOPHENECARBOXYLATE](/img/structure/B604384.png)
![Ethyl 4-(4-bromophenyl)-2-{[(2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]amino}-3-thiophenecarboxylate](/img/structure/B604386.png)
![1-ethyl-N-[(E)-1H-indol-3-ylmethylidene]-1H-benzimidazol-2-amine](/img/structure/B604389.png)
